molecular formula C20H30ClN5 B5457740 2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline hydrochloride

2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline hydrochloride

Katalognummer B5457740
Molekulargewicht: 375.9 g/mol
InChI-Schlüssel: CSSFDYXCWIJHRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as E-3810, and it is a potent inhibitor of the vascular endothelial growth factor receptor (VEGFR). The inhibition of VEGFR has been shown to have significant implications in the treatment of cancer, inflammation, and other diseases.

Wissenschaftliche Forschungsanwendungen

2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline hydrochloride has been extensively studied for its potential applications in cancer treatment. The compound has been shown to inhibit the growth and proliferation of various cancer cells by blocking the VEGFR signaling pathway. The inhibition of VEGFR prevents the formation of new blood vessels, which are essential for tumor growth and metastasis. The compound has also been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.

Wirkmechanismus

The mechanism of action of 2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline hydrochloride involves the inhibition of the VEGFR signaling pathway. VEGFR is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of new blood vessel formation. The binding of VEGF to the VEGFR activates the receptor, leading to the activation of downstream signaling pathways that promote angiogenesis. 2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline hydrochloride blocks the activation of VEGFR by binding to the ATP-binding site of the receptor, preventing the downstream signaling pathways from being activated.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline hydrochloride are primarily related to its inhibition of the VEGFR signaling pathway. The inhibition of VEGFR prevents the formation of new blood vessels, leading to a reduction in tumor growth and metastasis. The compound has also been shown to reduce inflammation by blocking the production of pro-inflammatory cytokines. Additionally, the compound has been shown to have anti-angiogenic effects, which may have implications in the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline hydrochloride in lab experiments is its potency as a VEGFR inhibitor. The compound has been shown to have a high affinity for the ATP-binding site of the receptor, making it an effective inhibitor of downstream signaling pathways. However, the compound also has some limitations, including its solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, the compound has been shown to have some off-target effects, which may limit its specificity in certain experiments.

Zukünftige Richtungen

There are several potential future directions for the study of 2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline hydrochloride. One potential direction is the development of new analogs of the compound with improved solubility and specificity. Additionally, the compound could be studied in combination with other drugs to determine its potential synergistic effects. Finally, the compound could be studied in various animal models to determine its efficacy and safety in vivo. Overall, the study of 2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline hydrochloride has significant implications for the treatment of various diseases, and further research in this area is warranted.

Synthesemethoden

The synthesis of 2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline hydrochloride involves several steps. The first step involves the reaction of 4-ethylpiperazine with 2-chloro-4-methoxy-5-nitrobenzoic acid. The resulting product is then reduced using palladium on carbon in the presence of hydrogen gas to obtain 2-(4-ethyl-1-piperazinyl)-4-methoxy-5-nitrobenzoic acid. The next step involves the reaction of 2-(4-ethyl-1-piperazinyl)-4-methoxy-5-nitrobenzoic acid with 3-methylpiperidine in the presence of triethylamine to obtain 2-(4-ethyl-1-piperazinyl)-4-(3-methyl-1-piperidinyl)quinazoline. Finally, the quinazoline compound is converted to its hydrochloride salt by treating it with hydrochloric acid.

Eigenschaften

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)quinazoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5.ClH/c1-3-23-11-13-24(14-12-23)20-21-18-9-5-4-8-17(18)19(22-20)25-10-6-7-16(2)15-25;/h4-5,8-9,16H,3,6-7,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSFDYXCWIJHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)N4CCCC(C4)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.